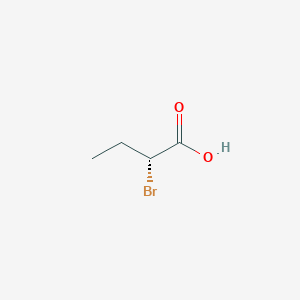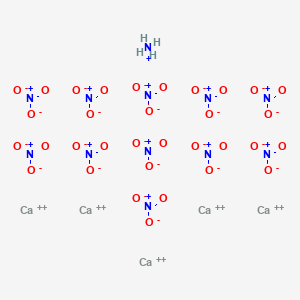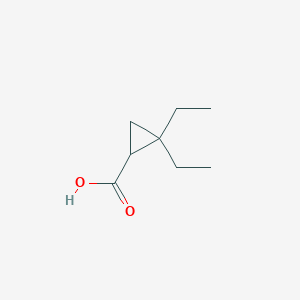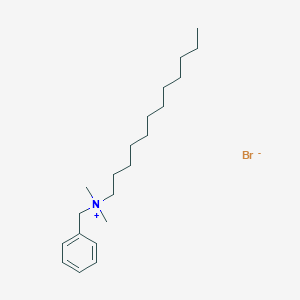
Omeprazole Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omeprazole Acid Disodium Salt is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is specifically formulated to enhance the stability and solubility of omeprazole, making it suitable for various pharmaceutical applications .
Mechanism of Action
Target of Action
Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .
Biochemical Pathways
Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .
Pharmacokinetics
Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .
Result of Action
The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Action Environment
Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .
Biochemical Analysis
Biochemical Properties
Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . This compound blocks acid secretion in response to all stimuli .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, single doses of this compound produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .
Dosage Effects in Animal Models
In animal models, the standard dose of this compound is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of this compound inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .
Metabolic Pathways
This compound is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .
Subcellular Localization
Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Acid Disodium Salt involves several steps, starting with the preparation of omeprazole. The key steps include:
Formation of the benzimidazole ring: This involves the reaction of 2-mercapto-5-methoxybenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions.
Oxidation: The resulting compound is then oxidized to form the sulfoxide derivative.
Salt Formation: The final step involves the reaction of the sulfoxide derivative with disodium carbonate to form this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide group back to the thioether.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole thioether.
Substitution: Various substituted derivatives of omeprazole.
Scientific Research Applications
Omeprazole Acid Disodium Salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
Uniqueness
Omeprazole Acid Disodium Salt is unique due to its enhanced stability and solubility compared to other proton pump inhibitors. This makes it particularly suitable for use in pharmaceutical formulations where stability and solubility are critical .
Properties
CAS No. |
120003-84-1 |
|---|---|
Molecular Formula |
C17H15N3Na2O5S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |
InChI Key |
MPYYXGKWXYQANB-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Pictograms |
Irritant |
Synonyms |
5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)





![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)



![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)

